1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine
Description
Structural Classification and IUPAC Nomenclature
This compound is classified as a heterocyclic organic compound containing both nitrogen and sulfur heteroatoms within its ring systems. The compound bears the Chemical Abstracts Service registry number 1105192-01-5 and is catalogued in the PubChem database under the compound identifier 33679614. The molecular formula C₁₁H₁₇N₃S reflects the presence of eleven carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 223 daltons.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that describe the connectivity and substitution patterns of the heterocyclic rings. The name explicitly identifies the piperazine ring as the parent structure, with the thiazole moiety connected through a methylene bridge at the first position of the piperazine ring. The cyclopropyl group is positioned at the fourth carbon of the thiazole ring, while the methylene linker connects the second carbon of the thiazole to the piperazine nitrogen.
Structural analysis reveals that the compound contains three distinct ring systems: the six-membered piperazine ring, the five-membered thiazole ring, and the three-membered cyclopropyl ring. The piperazine ring adopts a chair conformation in its most stable state, while the thiazole ring maintains planarity due to its aromatic character. The cyclopropyl group introduces significant ring strain, which can influence the electronic properties of the adjacent thiazole ring through inductive and hyperconjugative effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃S |
| Molecular Weight | 223 daltons |
| Chemical Abstracts Service Number | 1105192-01-5 |
| PubChem Compound Identifier | 33679614 |
| International Chemical Identifier Key | UNUJCOXPHVGLFS-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1CC1C2=CSC(=N2)CN3CCNCC3 |
Historical Context of Piperazine-Thiazole Hybrid Compounds
The development of piperazine-thiazole hybrid compounds represents a significant milestone in the evolution of heterocyclic chemistry and medicinal chemistry research. Historical investigations into piperazine derivatives began in the early twentieth century, when researchers recognized the potential of this six-membered diazine ring system for pharmaceutical applications. The piperazine scaffold quickly gained prominence due to its ability to serve as a versatile building block in drug discovery, providing opportunities for diverse substitution patterns and conformational flexibility.
Thiazole chemistry emerged as a parallel field of investigation, with early studies focusing on the unique electronic properties of this five-membered heterocycle containing both nitrogen and sulfur atoms. The thiazole ring system was found to be present in numerous natural products and exhibited a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The aromatic character of thiazole rings, combined with their ability to participate in hydrogen bonding and π-π stacking interactions, made them attractive targets for medicinal chemists.
The strategic combination of piperazine and thiazole moieties into hybrid compounds emerged as researchers began to appreciate the potential for synergistic effects when multiple pharmacophores are incorporated into a single molecular framework. Early synthetic efforts focused on simple linkages between these heterocycles, but subsequent investigations revealed that the nature of the connecting group and the substitution patterns on both rings could dramatically influence biological activity. The parallel synthesis approach described by researchers has enabled the rapid generation of diverse libraries of piperazine-tethered thiazole compounds, facilitating systematic structure-activity relationship studies.
Recent advances in synthetic methodology have allowed for the efficient preparation of increasingly complex piperazine-thiazole hybrids, including compounds with multiple substituents and varied linking strategies. The development of high-throughput screening techniques has accelerated the identification of active compounds within these libraries, leading to the discovery of potent antiplasmodial agents and other therapeutically relevant molecules. These historical developments have established piperazine-thiazole hybrids as an important class of compounds in contemporary drug discovery efforts.
Significance in Modern Medicinal Chemistry
The significance of this compound and related compounds in modern medicinal chemistry stems from their demonstrated ability to interact with diverse biological targets and exhibit multiple therapeutic activities. Contemporary research has revealed that piperazine-thiazole hybrids possess remarkable versatility in their biological profiles, with documented activities ranging from antimicrobial and antiparasitic effects to central nervous system modulation.
Antiparasitic activity represents one of the most significant therapeutic applications for compounds in this chemical class. Research has demonstrated that piperazine-tethered thiazole compounds exhibit potent antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Specific compounds within this series have shown exceptional selectivity and potency, with one notable example demonstrating an antiplasmodial effective concentration fifty percent value of 102 nanomolar against chloroquine-resistant strains while maintaining selectivity indices exceeding 140. These findings have positioned piperazine-thiazole hybrids as promising lead compounds for antimalarial drug development.
Central nervous system applications have emerged as another important area of investigation for these compounds. Studies have revealed that thiazole-piperazine derivatives can exhibit significant antinociceptive effects through opioidergic mechanisms. Experimental data from in vivo testing demonstrated that several compounds in this class significantly prolonged reaction times in both tail-clip and hot-plate tests, indicating centrally mediated analgesic activity. Furthermore, these compounds reduced writhing behaviors in acetic acid-induced writhing tests, suggesting both central and peripheral antinociceptive mechanisms.
| Therapeutic Area | Activity Type | Notable Findings |
|---|---|---|
| Antiparasitic | Antiplasmodial | Effective concentration fifty percent: 102 nanomolar, Selectivity index: >140 |
| Central Nervous System | Antinociceptive | Prolonged reaction times in tail-clip and hot-plate tests |
| Antimicrobial | Broad spectrum | Activity against various bacterial and fungal pathogens |
| Enzyme Inhibition | Cholinesterase | Potential applications in neurodegenerative diseases |
The multitarget potential of piperazine-thiazole hybrids has attracted considerable attention in the context of polypharmacology, where single compounds are designed to interact with multiple therapeutic targets simultaneously. This approach offers advantages in treating complex diseases that involve multiple pathways or in situations where combination therapy is required. The structural diversity accessible through modification of both the piperazine and thiazole rings provides medicinal chemists with extensive opportunities for optimization and fine-tuning of biological activity profiles.
Modern computational approaches have further enhanced the significance of these compounds by enabling rational design strategies and mechanistic understanding. Molecular docking studies have provided insights into the binding modes of active compounds with their target proteins, supporting pharmacological findings and guiding future synthetic efforts. These computational tools have become indispensable for predicting activity, optimizing selectivity, and minimizing potential off-target effects in the development of new piperazine-thiazole therapeutics.
Properties
IUPAC Name |
4-cyclopropyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-2-9(1)10-8-15-11(13-10)7-14-5-3-12-4-6-14/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUJCOXPHVGLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazole Intermediate
The 4-cyclopropyl-1,3-thiazol-2-yl moiety is synthesized by introducing the cyclopropyl group onto the thiazole ring. This can be achieved through:
- Cyclopropylation of 1,3-thiazole derivatives using cyclopropyl halides under basic conditions.
- Alternatively, cyclopropyl-substituted thiazole amines can be prepared by condensation reactions involving cyclopropyl-containing precursors and thiourea derivatives.
These intermediates are often isolated as hydrochloride salts for stability.
Protection and Functionalization of Piperazine
Piperazine is commonly protected at one nitrogen to control regioselectivity during coupling. The tert-butyl carbamate (Boc) group is frequently used, yielding tert-butyl 4-(chloromethyl)piperazine-1-carboxylate or related derivatives.
For example, tert-butyl 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carboxylate can be synthesized as an intermediate, which later undergoes deprotection to yield the free amine form.
Coupling Reaction
The key step is the coupling of the thiazole intermediate with the piperazine derivative. This is typically done via:
- Nucleophilic substitution: The piperazine nitrogen attacks an electrophilic center on the thiazole intermediate, such as a halomethyl group.
- Reductive amination: Reaction of piperazine with an aldehyde or ketone derivative of the thiazole compound in the presence of a reducing agent.
Microwave-assisted heating in solvents like tetrahydrofuran (THF) with bases such as triethylamine has been reported to improve coupling efficiency.
Deprotection and Purification
The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by purification steps including:
- Solid-phase extraction (e.g., SCX bond elut).
- Reverse phase chromatography to isolate the pure target compound.
Representative Experimental Procedure
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Microwave-assisted nucleophilic substitution | Uses microwave heating to accelerate reaction | Faster reaction times, improved yields | Requires specialized equipment |
| Traditional reflux with base | Conventional heating with triethylamine or other bases | Simple setup, scalable | Longer reaction times, potential lower yields |
| Reductive amination approach | Coupling via aldehyde intermediate and reducing agent | Mild conditions, high selectivity | Requires additional steps to prepare aldehyde |
Research Findings and Optimization
- Microwave-assisted synthesis significantly reduces reaction times and can improve product purity and yield.
- The choice of protecting group on piperazine influences coupling efficiency; Boc protection is preferred for its ease of removal and stability during coupling.
- The use of triethylamine as a base helps to neutralize acidic by-products and promotes nucleophilic substitution.
- Purification through solid-phase extraction followed by reverse phase chromatography ensures removal of impurities and isolation of the desired compound in high purity.
Chemical Reactions Analysis
1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or thiazole rings are substituted with other functional groups. Common reagents include alkyl halides and acyl chlorides.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.
Scientific Research Applications
1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a chemical compound featuring a piperazine ring substituted with a thiazole moiety. It is of interest for its potential applications in medicinal chemistry and materials science due to the unique chemical and biological properties conferred by the thiazole and piperazine rings in its structure.
Scientific Research Applications
This compound is investigated for several scientific research applications:
- Medicinal Chemistry The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
- Biological Studies It is used in studies investigating the interaction of thiazole-containing compounds with biological targets, such as enzymes and receptors.
- Material Science The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine, a related compound, also has a wide range of applications in scientific research:
- Chemistry Used as a building block for the synthesis of more complex molecules.
- Biology Investigated for its potential antimicrobial and antiviral properties.
- Medicine Explored for its potential as a therapeutic agent in treating various diseases.
- Industry Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Comparative Analysis
Thiazole-Piperazine Derivatives with Varied Substituents
The thiazole-piperazine scaffold is a common framework in medicinal chemistry. Key analogues include:
- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound introduces steric bulk and conformational rigidity compared to the methyl group in ’s analogue. This may reduce enzymatic degradation, as cyclopropanes are less prone to oxidative metabolism .
- Cyclopropyl vs. The cyclopropyl group balances lipophilicity and metabolic stability .
Piperazine Derivatives with Cyclopropyl Moieties
Cyclopropyl-containing piperazines, such as 1-Cyclopropyl-4-[4-(trifluoromethoxy)phenyl]piperazine (), demonstrate the role of cyclopropyl in improving pharmacokinetics. The trifluoromethoxy group in this compound enhances blood-brain barrier penetration, suggesting that the target compound’s cyclopropyl-thiazole motif may similarly optimize CNS targeting .
Substituent Position on Thiazole Ring
highlights that thiazole substitution at the 4- or 5-position significantly impacts activity. For example, 1-[2-thiazol-5-yl-ethyl]-4-n-propylpiperazine derivatives exhibit higher H3 receptor antagonism (pA₂ = 8.27) than their 4-yl counterparts . The target compound’s 4-cyclopropyl substitution may exploit steric effects to modulate receptor binding differently than 5-position analogues.
Physicochemical Properties and Structure-Activity Relationships (SAR)
- Lipophilicity : The cyclopropyl group increases logP compared to methyl () but remains lower than phenyl-substituted analogues (), balancing membrane permeability and solubility.
- Metabolic Stability : Cyclopropane’s resistance to CYP450 oxidation may prolong half-life compared to methyl or ethyl substituents .
- SAR Insights :
Biological Activity
Overview
1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a chemical compound characterized by a piperazine ring substituted with a thiazole moiety. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₇N₃S
- Molecular Weight : 223.3378 g/mol
- CAS Number : 1105192-01-5
The structure of this compound includes a cyclopropyl group attached to a thiazole ring, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various piperazine derivatives found that compounds similar to this one demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | 16.69 - 78.23 |
| Pseudomonas aeruginosa | Moderate activity noted |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .
Anticancer Properties
The compound's structural features may also confer anticancer properties. Preliminary studies have shown that thiazole-containing compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from similar scaffolds have been tested against human cancer cell lines, demonstrating promising cytotoxic effects.
A comparative analysis of related compounds indicated that those with thiazole substitutions often exhibited enhanced activity against cancer cells due to their ability to interact with specific biological targets involved in cell growth and apoptosis .
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the thiazole moiety plays a crucial role in its biological activity. Thiazoles are known to interfere with various cellular processes, including:
- Enzyme Inhibition : Compounds containing thiazole rings can inhibit enzymes critical for bacterial cell wall synthesis and fungal growth.
- Receptor Interaction : The piperazine moiety may facilitate interactions with neurotransmitter receptors or other protein targets involved in cancer progression.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized several piperazine derivatives and assessed their antimicrobial activities against a panel of pathogens. The study found that derivatives similar to this compound exhibited potent inhibitory effects, particularly against S. aureus and E. coli, with MIC values significantly lower than those of existing antibiotics .
Anticancer Activity Assessment
Another investigation focused on the anticancer potential of thiazole-based compounds, revealing that certain derivatives led to reduced viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the need for further exploration into the structure–activity relationship (SAR) to optimize these compounds for therapeutic use .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, a piperazine derivative can react with a thiazole-containing electrophile (e.g., propargyl bromide) in polar aprotic solvents like DMF, using K₂CO₃ as a base to deprotonate intermediates. Reaction progress is monitored via TLC (hexane:ethyl acetate = 2:1), and purification employs column chromatography (silica gel, ethyl acetate:hexane = 1:8) to isolate the product . Control of stoichiometry, reaction time (~6–7 hours), and inert atmospheres minimizes side reactions.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Based on analogous piperazine-thiazole derivatives, the compound likely requires storage in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Personal protective equipment (gloves, goggles) and fume hoods are essential during handling due to potential skin/eye irritation risks. Compatibility tests with common lab materials (e.g., glass, PTFE) should precede long-term storage .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and purity. Mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., C-N stretches in piperazine). High-Performance Liquid Chromatography (HPLC) assesses purity, and X-ray crystallography resolves stereochemistry if crystalline .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of piperazine-thiazole hybrids?
- Methodological Answer : Statistical tools like Design of Experiments (DoE) evaluate variables (temperature, solvent, catalyst). For example, palladium catalysts in DMSO enhance coupling reactions, while elevated temperatures (60–80°C) accelerate cyclization. Solvent screening (e.g., acetonitrile for polar intermediates) and microwave-assisted synthesis reduce reaction times .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to target proteins using crystal structures from the PDB. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Meta-analyses should standardize assay protocols (e.g., consistent cell lines, IC₅₀ measurement methods). Orthogonal assays (e.g., enzymatic vs. cellular) validate target engagement. Structural analogs with defined purity (≥95% by HPLC) reduce variability. Public datasets (ChEMBL, PubChem) enable cross-study comparisons .
Q. What strategies modify the compound’s structure to enhance pharmacological properties (e.g., metabolic stability)?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropyl ring to reduce CYP450-mediated oxidation. Deuterium labeling at metabolic hotspots prolongs half-life. Prodrug approaches (e.g., esterification of piperazine nitrogen) improve bioavailability. In vitro microsomal assays (human liver microsomes) guide rational design .
Q. How to design experiments to study the compound’s metabolic stability and toxicity profile?
- Methodological Answer : Use LC-MS/MS to identify metabolites in hepatocyte incubations. Ames tests (with/without S9 metabolic activation) assess mutagenicity. High-content screening (HCC) in zebrafish embryos evaluates developmental toxicity. Physicochemical properties (logP, pKa) are predicted via software like MarvinSuite to correlate with ADME outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
